Cas no 16955-87-6 (6-Tert-butylisoquinoline)

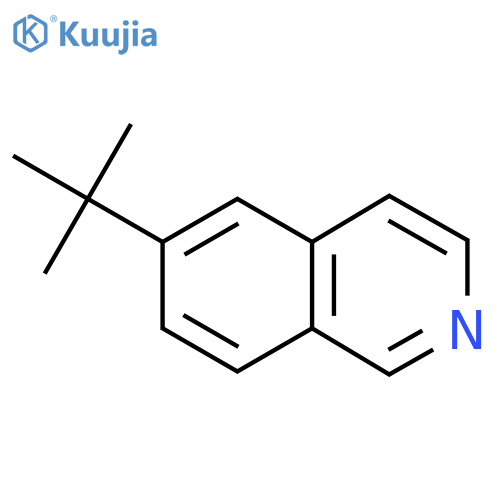

6-Tert-butylisoquinoline structure

商品名:6-Tert-butylisoquinoline

6-Tert-butylisoquinoline 化学的及び物理的性質

名前と識別子

-

- 6-TERT-BUTYLISOQUINOLINE

- 6-t-butyl-isoquinoline

- 6-Tert-butylisoquinoline

-

- インチ: 1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3

- InChIKey: RQYSCFCTWZGMRU-UHFFFAOYSA-N

- ほほえんだ: N1C=CC2=C(C=1)C=CC(=C2)C(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 192

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 12.9

6-Tert-butylisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123009-5.0g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 5.0g |

$2152.0 | 2023-02-15 | |

| Enamine | EN300-123009-10.0g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 10.0g |

$3191.0 | 2023-02-15 | |

| Enamine | EN300-123009-1.0g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-123009-100mg |

6-tert-butylisoquinoline |

16955-87-6 | 95.0% | 100mg |

$257.0 | 2023-10-02 | |

| Enamine | EN300-123009-10000mg |

6-tert-butylisoquinoline |

16955-87-6 | 95.0% | 10000mg |

$3191.0 | 2023-10-02 | |

| Enamine | EN300-123009-5g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 5g |

$2152.0 | 2023-11-13 | |

| 1PlusChem | 1P01A458-5g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 5g |

$2722.00 | 2024-06-19 | |

| 1PlusChem | 1P01A458-250mg |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 250mg |

$510.00 | 2025-03-04 | |

| 1PlusChem | 1P01A458-2.5g |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 2.5g |

$1859.00 | 2024-06-19 | |

| A2B Chem LLC | AV50748-50mg |

6-tert-butylisoquinoline |

16955-87-6 | 95% | 50mg |

$219.00 | 2024-04-20 |

6-Tert-butylisoquinoline 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

16955-87-6 (6-Tert-butylisoquinoline) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量